(R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: ®-2-(5-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can be used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: May be used in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different chiral properties.
2-(5-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(5-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo substituent instead of chloro.
Uniqueness
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(2R)-2-(5-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI Key |
KGTDXOYTMUGWEX-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.